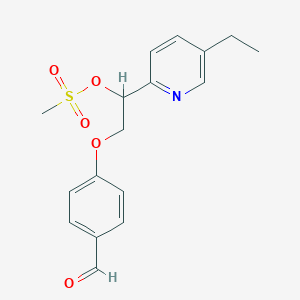
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethyl group at the 5-position, a phenoxy group with a formyl substituent at the 4-position, and an ethyl methanesulfonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Derivative: The starting material, 5-ethyl-2-pyridine, is synthesized through a Friedel-Crafts alkylation reaction.
Introduction of the Phenoxy Group: The pyridine derivative undergoes a nucleophilic aromatic substitution reaction with 4-hydroxybenzaldehyde to introduce the phenoxy group.
Formation of the Methanesulfonate Ester: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.
Major Products
Oxidation: 1-(5-Ethylpyridin-2-yl)-2-(4-carboxyphenoxy)ethyl methanesulfonate.
Reduction: 1-(5-Ethylpyridin-2-yl)-2-(4-hydroxyphenoxy)ethyl methanesulfonate.
Substitution: 1-(5-Ethylpyridin-2-yl)-2-(4-substituted phenoxy)ethyl derivatives.
Applications De Recherche Scientifique
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Ethylpyridin-2-yl)-2-(4-hydroxyphenoxy)ethyl methanesulfonate: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate is unique due to the presence of both the formyl and methanesulfonate groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
646519-99-5 |
|---|---|
Formule moléculaire |
C17H19NO5S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
[1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl] methanesulfonate |
InChI |
InChI=1S/C17H19NO5S/c1-3-13-6-9-16(18-10-13)17(23-24(2,20)21)12-22-15-7-4-14(11-19)5-8-15/h4-11,17H,3,12H2,1-2H3 |
Clé InChI |
TYDZLOHBMDYAOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




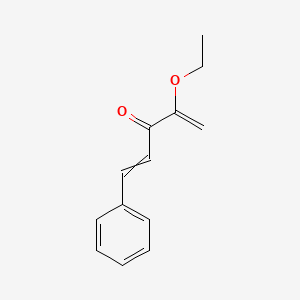
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
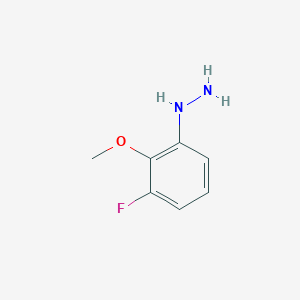

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
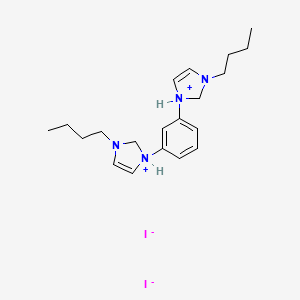
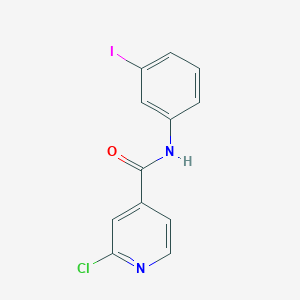
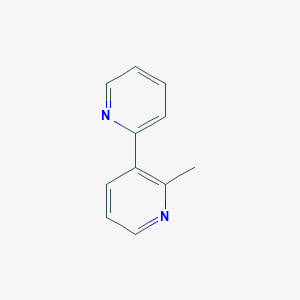
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
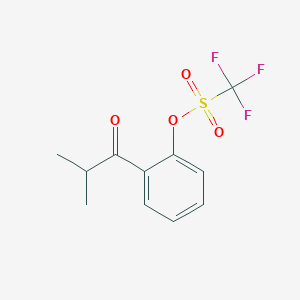
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
